molecular formula C7H14N2O B13080660 1,3,3-Trimethylpiperazin-2-one

1,3,3-Trimethylpiperazin-2-one

Cat. No.: B13080660
M. Wt: 142.20 g/mol
InChI Key: JHGKOTVMWVTJJF-UHFFFAOYSA-N
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Description

1,3,3-Trimethylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, N-oxides, and reduced piperazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, including dopamine and serotonin receptors . It may also interact with enzymes and proteins involved in metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,3-Trimethylpiperazin-2-one include other piperazine derivatives such as:

  • 1,2-Dimethylpiperazine
  • 1,4-Dimethylpiperazine
  • 1,3-Dimethylpiperazine

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1,3,3-trimethylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-7(2)6(10)9(3)5-4-8-7/h8H,4-5H2,1-3H3

InChI Key

JHGKOTVMWVTJJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCN1)C)C

Origin of Product

United States

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